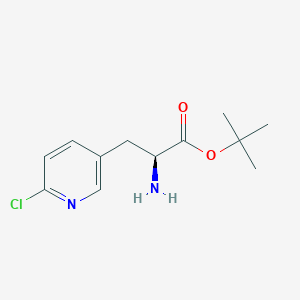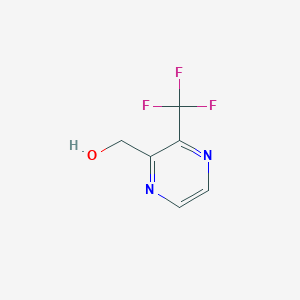
(3-(Trifluoromethyl)pyrazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethyl)pyrazin-2-yl)methanol: is an organic compound with the molecular formula C6H5F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)pyrazin-2-yl)methanol typically involves the reaction of 3-(trifluoromethyl)pyrazine with methanol under specific conditions. One common method includes the use of acid or Lewis acid catalysts to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent production quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Trifluoromethyl)pyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrazine, such as trifluoromethyl-substituted pyrazine aldehydes, acids, and alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-(Trifluoromethyl)pyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research has shown promising results in the development of new pharmaceuticals targeting various diseases .
Industry: Industrially, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of pesticides and herbicides .
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of pyrazine.
Trifluoromethylbenzene: Contains a benzene ring with a trifluoromethyl group.
Trifluoromethylpyrazole: Features a pyrazole ring with a trifluoromethyl group.
Uniqueness: (3-(Trifluoromethyl)pyrazin-2-yl)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(3-12)10-1-2-11-5/h1-2,12H,3H2 |
Clé InChI |
TXWKEDYIHIPKIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


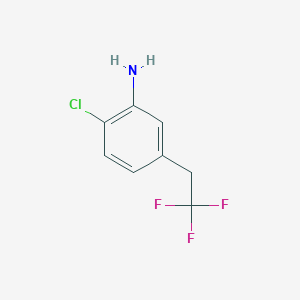
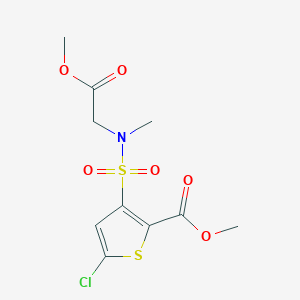
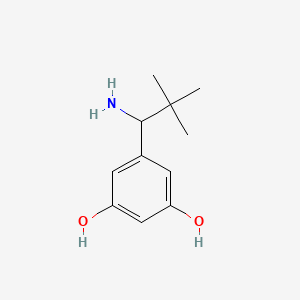
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
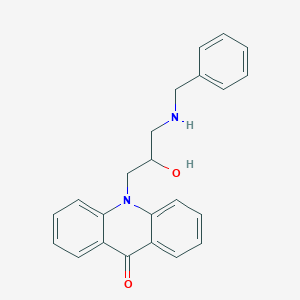
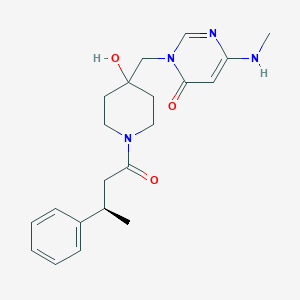
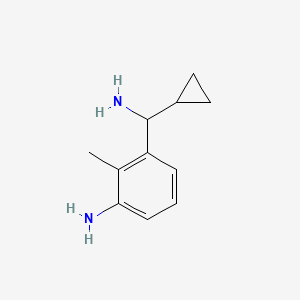
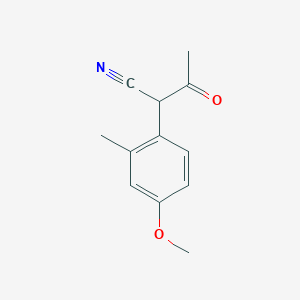
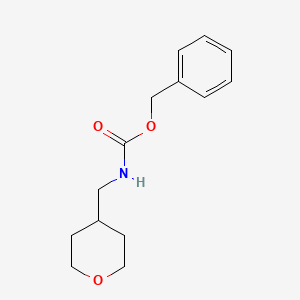
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
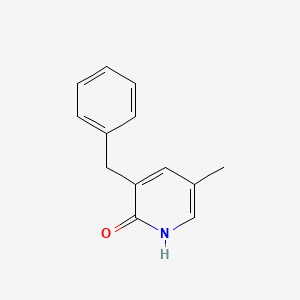
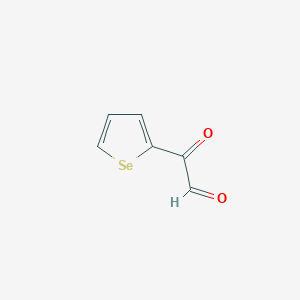
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
